1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile
CAS No.: 64169-92-2
Cat. No.: VC3282696
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64169-92-2 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11) |
Standard InChI Key | OLTATMRIIFNCTG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC(=O)N1)O)C#N |
Canonical SMILES | CC1=C(C(=CC(=O)N1)O)C#N |
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a chemical compound with the CAS number 64169-92-2. It has a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol . This compound is of interest in organic chemistry and pharmaceutical research due to its versatility as a building block for synthesizing pharmaceutical intermediates .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One approach includes the condensation of suitable precursors followed by cyclization and functional group modifications to achieve the desired structure .
Applications in Research and Industry
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its applications span across organic chemistry and pharmaceutical research, where it is used to design and develop novel therapeutic molecules .
Pharmaceutical Applications
This compound is crucial in the development of potential drugs due to its ability to be transformed into various derivatives with therapeutic potential. Its role in pharmaceutical synthesis involves the creation of complex organic molecules that can interact with biological targets .
Industrial Production
Industrial production of this compound involves optimizing reaction conditions to achieve high purity and yield. The use of specific catalysts and controlled reaction parameters is essential for efficient large-scale synthesis .
Chemical Reactions and Interactions
1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile can undergo various chemical reactions, including:
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Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acid derivatives.
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Reduction: The compound can be reduced to form saturated derivatives.
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Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Research Findings and Future Directions
Research on 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is ongoing, focusing on its applications in pharmaceutical synthesis and its potential biological activities. Future studies may explore its derivatives for therapeutic applications.
Data Table: Suppliers and Availability
Supplier | Purity | Price (per gram) | Minimum Order |
---|---|---|---|
Shaanxi Dideu Medichem Co. Ltd | 99.0% min | $1.10 | 1g |
MuseChem | ≥95% | Not specified | Not specified |
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